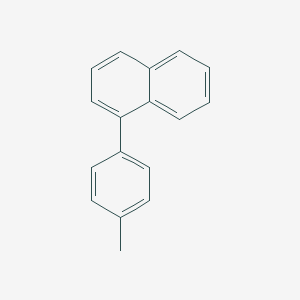

1-(4-Methylphenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27331-34-6 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(4-methylphenyl)naphthalene |

InChI |

InChI=1S/C17H14/c1-13-9-11-15(12-10-13)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |

InChI Key |

JTZVTVSSLYYVAM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Crystallographic Characterization of 1 4 Methylphenyl Naphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy serves as a primary tool for the detailed structural elucidation of 1-(4-methylphenyl)naphthalene, offering insights into the electronic environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), provides distinct signals corresponding to the aromatic protons of both the naphthalene (B1677914) and the methylphenyl moieties, as well as the protons of the methyl group. wiley-vch.de The aromatic region of the spectrum, generally observed between δ 7.21 and 7.94 ppm, displays a complex series of multiplets. wiley-vch.de These overlapping signals arise from the protons of the naphthalene ring system and the p-substituted benzene (B151609) ring. A characteristic singlet for the methyl (CH₃) group protons appears in the upfield region of the spectrum, specifically at approximately 2.02 ppm. wiley-vch.de The integration of these signals confirms the presence of the expected number of protons for each distinct chemical environment.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.21-7.94 | m | Aromatic Protons (Naphthyl & Phenyl) |

| 2.02 | s | Methyl Protons (-CH₃) |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data recorded in CDCl₃. wiley-vch.de

Complementing the proton NMR data, the ¹³C NMR spectrum offers a detailed map of the carbon framework of this compound. The spectrum exhibits a series of distinct resonances in the downfield region, which are characteristic of the sp²-hybridized carbon atoms of the aromatic rings. wiley-vch.de The carbon atoms of the naphthalene ring typically resonate between δ 125.3 and 133.5 ppm, while the carbons of the p-methylphenyl group also appear in this aromatic region, with specific shifts influenced by their position relative to the methyl group and the point of attachment to the naphthalene ring. wiley-vch.de The quaternary carbons, those at the point of fusion between the rings and the carbon bearing the methyl group, show distinct chemical shifts. Specifically, the spectrum shows peaks at δ 140.2, 139.7, 136.7, 133.5, and 131.9 ppm. wiley-vch.de The aliphatic region of the spectrum is characterized by a single peak for the methyl carbon, which is observed at approximately 20.0 ppm. wiley-vch.de

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.2, 139.7, 136.7, 133.5, 131.9 | Aromatic C (Quaternary) |

| 130.3, 129.8, 128.2, 127.5, 127.4, 126.5, 126.0, 125.9, 125.6, 125.5, 125.3 | Aromatic CH |

| 20.0 | Methyl C (-CH₃) |

Note: Data recorded in CDCl₃. wiley-vch.de

Proton (¹H) NMR Spectral Interpretation for Structural Elucidation

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular vibrations present in this compound.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The spectrum typically displays strong to medium bands in the region of 3100-3000 cm⁻¹, which are attributed to the C-H stretching vibrations of the aromatic rings. The C-H stretching vibrations of the methyl group are expected to appear in the 2950-2850 cm⁻¹ region. researchgate.net The characteristic C=C stretching vibrations within the aromatic rings give rise to several sharp bands in the 1600-1450 cm⁻¹ range. beilstein-journals.org Additionally, C-H in-plane and out-of-plane bending vibrations of the aromatic rings are observed at lower frequencies, providing further structural confirmation. beilstein-journals.org

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds and symmetric vibrations within the molecule. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes and the C=C stretching vibrations of the naphthalene and phenyl rings. usra.eduu-tokyo.ac.jp The symmetric C-H stretching of the methyl group would also be Raman active. The analysis of Raman peak positions, which can be influenced by the extent of conjugation and the nature of substituents, further aids in the structural confirmation of the compound. usra.edu For naphthalene itself, characteristic Raman bands are observed at approximately 514, 764, 1022, 1382, and 1465 cm⁻¹. u-tokyo.ac.jp

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H Stretch |

| ~2920 | Aliphatic C-H Stretch |

| 1600-1300 | Aromatic Ring Vibrations |

| ~760 | Ring Breathing Mode |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, providing definitive confirmation of its elemental composition. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 218.29 g/mol . beilstein-journals.orgmolbase.com The fragmentation pattern observed in the mass spectrum is consistent with the structure of the molecule, often involving the loss of the methyl group or fragmentation of the aromatic rings. This analysis provides unequivocal evidence for the molecular formula C₁₇H₁₄. molbase.com

Table 5: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 218 | [M]⁺ (Molecular Ion) |

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into the molecular structure, conformation, and the various intermolecular interactions that govern the packing of molecules in the crystal lattice. While specific crystallographic data for this compound was not found in the provided search results, analysis of closely related naphthalene derivatives containing the 4-methylphenyl moiety provides a comprehensive understanding of the structural characteristics of this class of compounds.

Unit Cell Parameters and Space Group Analysis

The unit cell is the fundamental repeating unit of a crystal lattice, defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry operations that can be applied to the unit cell to generate the entire crystal structure. wikipedia.org Analysis of several naphthalene derivatives featuring a methylphenyl group reveals their crystallization in various systems, most commonly monoclinic and orthorhombic.

For instance, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, a related compound, crystallizes in the monoclinic system with a P2₁/n space group. nih.govresearchgate.net Another example, (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, adopts an orthorhombic system with a Pca2₁ space group. researchgate.net The crystallographic data for these and other related compounds are summarized in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |

|---|---|---|---|---|---|---|---|---|---|---|---|

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Monoclinic | P2₁/n | 10.4324(4) | 14.0786(5) | 11.0356(4) | 90 | 98.741(2) | 90 | 1602.01(10) | 4 | nih.govresearchgate.net |

| (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile | Orthorhombic | Pca2₁ | 12.3194(11) | 16.4796(16) | 7.2596(7) | 90 | 90 | 90 | 1473.8(2) | 4 | researchgate.net |

| N,N′-Bis(4-methylphenyl)naphthalene-1,4-dicarboxamide · 2(DMA) | Monoclinic | P2₁/c | 13.270(3) | 20.285(4) | 12.125(3) | 90 | 101.021(4) | 90 | 3203.7(12) | 4 | iucr.org |

| (4E)-4-((Naphthalen-2-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one | Monoclinic | P2₁/c | 12.97(3) | 6.955(16) | 19.95(5) | 90 | 98.01(3) | 90 | 1782(7) | 4 | doi.org |

Molecular Conformation and Dihedral Angle Investigations

The molecular conformation of 1-arylnaphthalenes is largely defined by the dihedral angle between the planes of the naphthalene and aryl rings. This angle is a result of the balance between steric hindrance from the peri-hydrogen on the naphthalene ring and the potential for extended π-conjugation. In the solid state, this conformation is also influenced by crystal packing forces.

Studies on analogous compounds show a wide range of dihedral angles, indicating significant conformational flexibility. For example, the dihedral angle between the naphthalene and the 4-methylphenyl ring in (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile is 60.30(16)°. researchgate.net In contrast, a much larger angle of 82.50(7)° is observed in N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. nih.govresearchgate.net In a doubly substituted analogue, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the mean plane of the naphthalene system forms a dihedral angle of 65.24(12)° with the dimethylphenyl ring. nih.gov This variability highlights how substituents on both the naphthalene and phenyl rings can significantly impact the molecule's preferred solid-state conformation.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile | Naphthalene | Benzene (of 4-methylphenyl) | 60.30(16) | researchgate.net |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Naphthalene | Benzene | 82.50(7) | nih.govresearchgate.net |

| 1-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)naphthalene | Naphthalene | Dimethylphenyl | 65.24(12) | nih.gov |

| Analogous 2-Amino-3-aryl-naphthalene-1,4-diones | Quinone | Aryl | 15–25 | smolecule.com |

Analysis of Intermolecular Interactions in the Crystal Lattice

While this compound itself lacks strong hydrogen bond donors (e.g., -OH, -NH), its derivatives that incorporate such functional groups exhibit distinct hydrogen bonding networks. These interactions play a crucial role in forming robust supramolecular architectures. chinesechemsoc.orgyasara.org

For example, in the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, molecules are linked by intermolecular O—H⋯O hydrogen bonds, which create chains that propagate along the growingscience.com direction. nih.govresearchgate.net This compound also features an intramolecular N—H⋯O hydrogen bond. nih.govresearchgate.net Similarly, the crystal packing of N,N′-Bis(4-methylphenyl)naphthalene-1,4-dicarboxamide is stabilized by both N—H⋯O and C—H⋯O hydrogen bonds. iucr.org Even weaker C—H⋯N and C—H⋯O interactions are sufficient to form chains and more complex networks in other related structures. iucr.org

Given the aromatic nature of this compound, π-π stacking and C-H···π interactions are expected to be significant contributors to its crystal packing. wikipedia.orgmdpi.com These interactions are commonly observed in its analogues.

In the crystal of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, weak π–π interactions are present, with a centroid–centroid separation between phenyl rings of 3.725 Å. nih.govresearchgate.net A different derivative, dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate, exhibits both C—H⋯π and offset π–π interactions, the latter having a centroid-centroid distance of 3.6572(9) Å, which together form a double-chain structure. nih.gov In other cases, C-H···π interactions are the primary linking force, forming chains that organize the molecules in the crystal. researchgate.netnih.gov

For the closely related compound 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, Hirshfeld surface analysis was used to investigate the short intermolecular interactions present in the crystal. nih.gov This analysis confirmed that adjacent molecules are linked into chains by C-H···π interactions. nih.gov For other complex aromatic systems, Hirshfeld analysis has shown that H···H, C···H, and O···H contacts often make the most significant contributions to the crystal packing. dntb.gov.uaiucr.org

Energy framework analysis, often performed in conjunction with Hirshfeld analysis, calculates the interaction energies (electrostatic, dispersion, repulsion, and total) between molecular pairs. mdpi.com These energies can be visualized as frameworks within the crystal, highlighting the strength and topology of the packing. For 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, these calculations were performed to quantify the intermolecular interaction energies and visualize their distribution graphically. nih.govgoogle.co.in In many aromatic systems, the dispersion energy component is found to be the most significant contributor to the stability of the crystal lattice. mdpi.com

Computational and Theoretical Chemistry Investigations of 1 4 Methylphenyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov It has been successfully applied to various naphthalene (B1677914) derivatives to understand their properties. nih.govdergipark.org.tr

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For naphthalene derivatives and related aromatic systems, the B3LYP hybrid functional is commonly employed as it provides a good balance between accuracy and computational cost. nih.govnih.govrsc.org This functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of the basis set is also crucial. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are frequently used for these types of molecules. nih.govgrafiati.comsciforum.net The inclusion of polarization functions (d,p) allows for a more accurate description of the electron distribution in bonds, while diffuse functions (++) are important for describing anions and weak interactions. For instance, studies on similar molecules have utilized the B3LYP/6-311++G(d,p) and B3LYP/6-31G(d,p) levels of theory for geometry optimization and frequency calculations. nih.govgrafiati.comacs.org In some cases, for higher accuracy in predicting specific properties like NMR chemical shifts, different or augmented basis sets might be chosen. acs.org

A comparative representation of commonly used functionals and basis sets is provided in the table below.

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies. nih.gov |

| B3LYP | 6-311++G(d,p) | Higher accuracy geometry and electronic properties. grafiati.com |

| M06-2X | 6-31+G(d,p) | Good for non-covalent interactions. beilstein-journals.org |

| CAM-B3LYP | 6-311++G(d,p) | Time-dependent DFT (TD-DFT) for electronic spectra. science.gov |

This table is generated based on common practices in computational chemistry for similar aromatic compounds.

DFT calculations are a reliable tool for predicting various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.orgnih.govbohrium.com By optimizing the geometry of 1-(4-Methylphenyl)naphthalene and then performing GIAO calculations, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for assigning experimental signals and confirming the molecular structure. nih.govfrontiersin.org

IR and Raman Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. grafiati.comnih.gov These calculations, often performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p)), help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, ring vibrations, and torsional modes. nih.govnih.gov For instance, in naphthalene derivatives, C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. nih.gov

A table summarizing predicted spectroscopic data for a related molecule, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, is presented below to illustrate the nature of such predictions. nih.gov

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Range/Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 7-8 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 120-140 ppm |

| IR Spectroscopy | C-H Stretching | ~3000-3100 cm⁻¹ |

| IR Spectroscopy | C=C Stretching (aromatic) | ~1450-1600 cm⁻¹ |

| Raman Spectroscopy | Ring Breathing Modes | ~1000 cm⁻¹ |

Note: These are illustrative values based on general knowledge and data from related compounds; specific values for this compound would require dedicated calculations.

Selection of Exchange-Correlation Functionals and Basis Sets

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nobelprize.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its ability to accept electrons, acting as an electrophile. nih.govijrbat.in For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and methylphenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would also be distributed across the aromatic system, representing the regions where a nucleophilic attack might occur. nih.gov The distribution of these orbitals provides a map of the molecule's reactivity. smolecule.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical stability and reactivity. dergipark.org.tr A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. dergipark.org.trsamipubco.com DFT calculations can accurately predict these energy levels. samipubco.com The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule, with the energy of the lowest-lying electronic transition often correlating with the gap. nih.gov

| Parameter | Significance |

| E(HOMO) | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E(LUMO) | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO); indicates chemical reactivity and stability. dergipark.org.tr |

This table outlines the key parameters of Frontier Molecular Orbital theory.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govscienceopen.comelsevier.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. researchgate.netchemrxiv.org

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. researchgate.netchemrxiv.org In this compound, these regions are expected to be located around the π-systems of the aromatic rings.

Blue Regions: These areas represent positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.netchemrxiv.org These are typically found around the hydrogen atoms.

Green Regions: These indicate areas of neutral potential. researchgate.net

By analyzing the MEP map, one can gain a comprehensive understanding of the molecule's charge distribution and how it will interact with other charged or polar species. rsc.orgchemrxiv.org This is particularly useful in understanding intermolecular interactions. elsevier.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions by transforming the complex many-electron wavefunction of a molecule into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative description of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals within the this compound molecule.

The key intramolecular interactions in this compound involve the delocalization of electron density between the naphthalene and the 4-methylphenyl (tolyl) ring systems. NBO analysis reveals the nature and energetic significance of these interactions through second-order perturbation theory. researchgate.netuba.ar This approach estimates the stabilization energy associated with donor-acceptor interactions.

Furthermore, NBO analysis can elucidate the nature of the C-H···π interactions, where hydrogen atoms of the methyl group or the aromatic rings interact with the electron-rich π-systems. The stabilization energies calculated from NBO analysis for these interactions provide insight into the conformational preferences and the rotational barrier around the C-C bond linking the two aromatic moieties.

A summary of typical donor-acceptor interactions identified through NBO analysis is presented in the table below. The stabilization energy, E(2), quantifies the strength of each interaction.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π(Naphthalene) | π(Tolyl) | Data not available | π → π |

| π(Tolyl) | π(Naphthalene) | Data not available | π → π |

| σ(C-C) | π(Naphthalene) | Data not available | σ → π |

| σ(C-C) | π(Tolyl) | Data not available | σ → π |

| σ(C-H) | π(Naphthalene) | Data not available | C-H···π |

| σ(C-H) | π(Tolyl) | Data not available | C-H···π |

Non-Linear Optical (NLO) Properties Prediction and Analysis

Computational chemistry plays a crucial role in predicting and analyzing the non-linear optical (NLO) properties of molecules like this compound. These properties are of interest for applications in optoelectronics and photonics. analis.com.mynih.gov The key parameters that define a molecule's NLO response are the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nih.gov

Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP. analis.com.myresearchgate.net The NLO properties are determined by calculating the response of the molecule to an external electric field. A higher value of first hyperpolarizability (β) indicates a stronger NLO response. analis.com.my

The NLO properties of this compound arise from the intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule within a π-conjugated system. analis.com.my In this molecule, the naphthalene and tolyl rings form a conjugated system. The methyl group on the phenyl ring acts as a weak electron-donating group. The extent of charge transfer, and thus the magnitude of the NLO response, is related to the electronic communication between the two aromatic rings.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor. A smaller HOMO-LUMO gap generally leads to higher polarizability and a larger first hyperpolarizability, indicating a more significant NLO response. analis.com.mynih.gov

Below is a table summarizing the predicted NLO properties for a related chalcone (B49325) derivative, which illustrates the type of data obtained from these computational studies.

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Isotropic Polarizability (<α>) | 57.52 × 10⁻²⁴ (for 3NPP) analis.com.my | esu |

| Anisotropy of Polarizability (Δα) | 86.81 × 10⁻²⁴ (for 3NPP) analis.com.my | esu |

| First Hyperpolarizability (β_tot) | 420.51 × 10⁻³⁰ (for 3NPP) analis.com.my | esu |

Thermochemical and Energetic Landscape Studies

Enthalpies of Formation and Sublimation (Computational Approaches)

Computational methods are invaluable for determining the thermochemical properties of molecules like this compound, such as its enthalpy of formation and sublimation. High-level ab initio methods, like the G3(MP2)//B3LYP composite approach, are often used to estimate gas-phase enthalpies of formation with high accuracy. researchgate.net These methods involve calculating the total energy of the molecule and then using appropriate thermodynamic cycles and reference compounds to derive the enthalpy of formation. nih.gov

For a related compound, 1-(4-methylphenyl)pyrrole, the standard molar enthalpy of formation in the crystalline phase was determined experimentally via combustion calorimetry. researchgate.net The enthalpy of sublimation was then measured using the Knudsen mass-loss effusion method, which relates vapor pressure to temperature. researchgate.net These experimental values can then be used to derive the gas-phase enthalpy of formation.

Computational approaches can complement and validate these experimental findings. For instance, the gas-phase enthalpy of formation of 1-(4-methylphenyl)pyrrole was also estimated using the G3(MP2)//B3LYP method, showing good agreement with the experimental results. researchgate.net

The following table presents a conceptual summary of the kind of data obtained in such studies, using 1-(4-methylphenyl)pyrrole as an illustrative example due to the lack of specific data for this compound in the provided search results.

| Property | Method | Value (kJ/mol) |

| Standard Molar Enthalpy of Formation (crystal) | Combustion Calorimetry | Data not available for this compound |

| Standard Molar Enthalpy of Sublimation | Knudsen Effusion | Data not available for this compound |

| Standard Molar Enthalpy of Formation (gas) | Experimental (from crystal and sublimation) | Data not available for this compound |

| Standard Molar Enthalpy of Formation (gas) | G3(MP2)//B3LYP (Computational) | Data not available for this compound |

Note: The table illustrates the type of data generated. Specific values for this compound are not available in the searched literature.

Potential Energy Surface Analysis

Potential Energy Surface (PES) analysis is a computational technique used to explore the conformational landscape of a molecule. For this compound, the PES is primarily defined by the torsional angle between the naphthalene and the phenyl rings around the C-C single bond.

By systematically rotating this bond and calculating the energy at each step, a one-dimensional PES can be generated. This analysis helps to identify the minimum energy conformations (stable isomers) and the transition states (energy barriers) that separate them. The calculations are typically performed using methods like Density Functional Theory (DFT). researchgate.net

The shape of the PES for this compound will reveal the most stable arrangement of the two aromatic rings relative to each other. Steric hindrance between the hydrogen atoms on the naphthalene ring (at the peri position) and the phenyl ring will likely lead to a non-planar (twisted) ground state conformation. The PES will show energy maxima corresponding to planar or eclipsed conformations, representing the rotational barriers.

For a related system, the reaction of the p-tolyl radical with methylacetylene, PES calculations at the G3(MP2,CC)//B3LYP/6-311G** level of theory were used to map out reaction pathways and identify stable intermediates and products. researchgate.net This demonstrates the power of PES analysis in understanding molecular energetics and reactivity.

A conceptual representation of a PES for the internal rotation in this compound is shown below.

| Torsional Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | High (Barrier) | Eclipsed/Planar |

| ~45-60 | Minimum | Skewed (Stable) |

| 90 | Saddle Point | Perpendicular |

| ~120-135 | Minimum | Skewed (Stable) |

| 180 | High (Barrier) | Eclipsed/Planar |

Note: The values in this table are illustrative and represent a typical PES for a biaryl system. Precise values for this compound would require a specific computational study.

Advanced Quantum Chemical Topology Studies (e.g., Atoms in Molecules - AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. muni.cz This approach is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r).

For this compound, AIM analysis can be used to characterize the nature of the intramolecular interactions, including the C-C bond linking the two aromatic rings and weaker non-covalent interactions such as C-H···π bonds. The analysis identifies critical points in the electron density where the gradient of the density is zero. muni.cz

A bond critical point (BCP) located between two atoms is indicative of a chemical bond. The properties of the electron density at the BCP, such as its value (ρ(r_bcp)), the Laplacian (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)), provide insight into the bond's strength and character.

In a study of a related 1,8-disubstituted naphthalene derivative, AIM analysis was used to detect a non-covalent bonding interaction between the naphthol proton and the quaternary carbon of the substituent. beilstein-journals.org For this compound, AIM could similarly be used to identify and characterize weak attractive interactions that influence the molecule's conformation.

The table below summarizes the key parameters from an AIM analysis and their interpretation.

| Parameter | Interpretation |

| Electron Density at BCP (ρ(r_bcp)) | Higher values indicate stronger bonds. |

| Laplacian of Electron Density at BCP (∇²ρ(r_bcp)) | Negative values are characteristic of covalent bonds (shared interactions), while positive values suggest closed-shell interactions (like ionic bonds or van der Waals interactions). |

| Total Energy Density at BCP (H(r_bcp)) | Negative values indicate a stabilizing interaction with some covalent character. |

| Delocalization Index (δ(A,B)) | Measures the number of electrons shared between two atomic basins (A and B) and provides a quantitative measure of bond order. |

Note: Specific AIM data for this compound is not available in the searched literature and would require dedicated computational analysis.

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectra and Electronic Transport Process Studies

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful experimental technique for probing the unoccupied electronic structure of a material. wikipedia.orgrsc.org It involves exciting a core electron to an unoccupied state, and the resulting spectrum provides information about the partial density of unoccupied states and the local atomic environment. wikipedia.org

For this compound, NEXAFS spectra at the carbon K-edge would reveal transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals. The orientation of these orbitals can be determined using angle-resolved NEXAFS on oriented samples. The fine structure in the spectra is highly sensitive to the chemical environment and can be used to distinguish between the different carbon atoms in the naphthalene and tolyl rings. mdpi.com

Theoretical calculations, often using DFT, are essential for interpreting NEXAFS spectra. ingentaconnect.com By calculating the unoccupied density of states and simulating the absorption spectrum, a direct comparison with experimental data can be made, allowing for a detailed assignment of the spectral features. ingentaconnect.com

Studies on related organic molecules used as hole-transporting layers in electronic devices have shown that NEXAFS, in conjunction with theoretical calculations, can elucidate the electronic structure that governs charge transfer processes. ingentaconnect.com

Computational studies of electronic transport in molecular devices often employ a combination of DFT and non-equilibrium Green's function (NEGF) formalism. scirp.org This approach allows for the calculation of the transmission spectrum and the current-voltage (I-V) characteristics of a single molecule placed between two electrodes. For this compound, such studies could predict its potential as a molecular wire or switch. The transport properties would be highly dependent on the alignment of the molecule's frontier molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes.

| Computational Method | Information Obtained | Relevance to this compound |

| DFT (for NEXAFS) | Unoccupied density of states, simulated absorption spectra. | Interpretation of experimental NEXAFS spectra, assignment of π* and σ* resonances. |

| DFT + NEGF | Transmission spectrum, current-voltage (I-V) characteristics. | Prediction of single-molecule conductivity, potential for use in molecular electronics. |

Reactivity Profile and Derivatization Strategies for 1 4 Methylphenyl Naphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Methylphenyl Moieties

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In 1-(4-methylphenyl)naphthalene, both the naphthalene and the phenyl rings can act as nucleophiles, with their relative reactivity and the position of substitution being influenced by the existing substituents. masterorganicchemistry.comimperial.ac.uk

The naphthalene ring system is inherently more reactive towards electrophiles than benzene (B151609). libretexts.org This is because the activation energy required to form the intermediate carbocation (arenium ion) is lower, as the aromatic stabilization energy lost is less than that of benzene. libretexts.org In unsubstituted naphthalene, electrophilic attack is kinetically favored at the C1 (or α) position over the C2 (or β) position. libretexts.orgalmerja.comaskiitians.com This preference is due to the greater stabilization of the resulting carbocation intermediate for α-substitution, which can be represented by more resonance structures that retain a complete benzene ring. libretexts.orgaskiitians.com

In this compound, the naphthalene ring already bears a substituent at the C1 position—the 4-methylphenyl group. An aryl substituent is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. imperial.ac.uk For the 1-substituted naphthalene core, this translates to directing substitution to the C2, C4, and C8 positions. However, the C2 and C8 positions are sterically hindered (the C8 position especially so due to the peri-interaction), making the C4 position the most probable site for electrophilic attack.

The 4-methylphenyl moiety is also susceptible to electrophilic substitution. It features two directing groups: the methyl group and the naphthalene substituent.

Methyl Group: An alkyl group is a weak activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. imperial.ac.uklibretexts.org

Naphthyl Group: An aryl substituent is also an activating, ortho-, para-director. imperial.ac.uk

In the 4-methylphenyl ring of the title compound, the para position relative to the methyl group is occupied by the naphthyl substituent. Therefore, electrophilic attack is directed to the positions ortho to the activating methyl group (and meta to the naphthyl group).

| Aromatic Ring | Existing Substituent(s) | Effect of Substituent(s) | Predicted Position(s) of Substitution |

| Naphthalene | 1-(4-Methylphenyl) | Activating, ortho, para-directing | C4 (major), C8 (minor, sterically hindered) |

| Methylphenyl | -CH₃ (at C4')-Naphthyl (at C1') | Activating, ortho, para-directingActivating, ortho, para-directing | C2' and C6' (ortho to methyl group) |

Functional Group Interconversion and New Bond Formation Reactions

Functional group interconversion (FGI) and new bond formation are essential strategies for creating derivatives of this compound, enabling the synthesis of more complex molecules for various applications. deanfrancispress.comethernet.edu.et

Functional Group Interconversion (FGI): FGI reactions modify existing functional groups within the molecule. For this compound, the most accessible functional group for interconversion is the methyl group on the phenyl ring.

Oxidation: The methyl group can be oxidized to a formyl group, a carboxyl group, or other related functionalities using appropriate oxidizing agents.

Halogenation: Free-radical halogenation can introduce a halogen to the benzylic position, creating a reactive intermediate for subsequent nucleophilic substitution reactions.

Furthermore, functional groups can be introduced onto the aromatic rings via EAS (e.g., nitration) and then converted to other groups. For instance, a nitro group can be readily reduced to an amino group, which can then be further derivatized. evitachem.com

New Bond Formation: The synthesis of the 1-arylnaphthalene skeleton itself represents a key new bond formation reaction. Several modern synthetic methods are available for this purpose:

Nickel-Catalyzed Cyclization: Diamino-functionalized 1-arylnaphthalenes can be constructed through the nickel-catalyzed addition/cyclization of ynamide-benzylnitriles with organoboronic acids. acs.org

Gold-Catalyzed Annulation: Gold catalysts can effect a one-pot annulation reaction of aryl epoxides and arylalkynes to regioselectively synthesize 1-arylnaphthalenes. researchgate.net

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between aryl halides/triflates and arylboronic acids, and it can be used to construct the 1-arylnaphthalene core or to add further aryl substituents. beilstein-journals.orgacs.org

Once the this compound core is formed, it can serve as a scaffold for further bond-forming reactions. For example, introducing a halogen onto one of the rings via EAS provides a handle for subsequent cross-coupling reactions, allowing for the attachment of a wide array of new substituents. An example includes the synthesis of N-(4-methylphenyl)naphthalene-1-carboxamide, which involves the formation of a new amide bond from a naphthalene-1-carboxylic acid derivative. mdpi.com

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in both the synthesis and derivatization of 1-arylnaphthalenes, offering efficient and selective routes to these compounds. frontiersin.org

Many of the most effective methods for constructing the 1-arylnaphthalene skeleton are transition-metal-catalyzed. These reactions often involve the formation of the key carbon-carbon bond between the two aromatic moieties or the annulation process that builds the naphthalene ring.

Key catalytic transformations include:

Palladium Catalysis: Palladium complexes are widely used, particularly in cross-coupling reactions. The synthesis of 8-(4-R-phenyl)-1-naphthol derivatives, including the 4-methylphenyl variant, has been accomplished via a PdCl₂-catalyzed reaction between 1-naphthol (B170400) and a substituted iodobenzene. beilstein-journals.orgresearchgate.net

Rhodium and Ruthenium Catalysis: Porphyrin complexes of rhodium and ruthenium have been shown to catalyze the unusual cyclodimerization of arylethynes to produce 1-aryl-substituted naphthalenes. researchgate.nettorvergata.it The proposed mechanism can involve a metal vinylidene intermediate. nih.gov

Gold Catalysis: Gold catalysts, often in combination with a silver co-catalyst, are effective in mediating intramolecular cyclizations and annulations to form the arylnaphthalene core, particularly for arylnaphthalene lignan (B3055560) lactones. researchgate.netfrontiersin.org

Nickel Catalysis: Low-cost and air-stable nickel salts can serve as precatalysts for cyclization reactions that construct functionalized 1-arylnaphthalene systems. acs.orgfrontiersin.org

| Catalyst System | Reaction Type | Substrates | Product Type | Reference(s) |

| PdCl₂ / Cs₂CO₃ | Cross-Coupling / Arylation | 1-Naphthol, 1-Iodo-4-methylbenzene | 8-(4-Methylphenyl)-1-naphthol | beilstein-journals.orgresearchgate.net |

| Rhodium/Ruthenium Porphyrins | Cyclodimerization | Arylethynes | 1-Arylnaphthalenes | researchgate.nettorvergata.it |

| Au Catalyst / AgSbF₆ | Intramolecular Cyclization | Alkynyl esters | Arylnaphthalene Lignan Lactones | frontiersin.org |

| Ni(II) salts / Phosphine (B1218219) ligand | Addition / Cyclization | Ynamide-benzylnitriles, Organoboronic acids | Diamino-functionalized 1-arylnaphthalenes | acs.org |

Regioselectivity and Stereoselectivity in Chemical Modifications

Regioselectivity: The control of regioselectivity—the preference for reaction at one position over another—is a critical aspect of modifying this compound. researchgate.netstudysmarter.co.uk As discussed in section 5.1, the inherent directing effects of the substituents on both the naphthalene and phenyl rings guide the position of electrophilic attack. For the naphthalene ring, substitution is strongly favored at the C4 position due to a combination of electronic activation from the C1-aryl group and steric hindrance at the alternative C8 peri position. stackexchange.com On the methylphenyl ring, substitution is directed ortho to the methyl group.

Reaction conditions can also be tuned to influence regioselectivity. For instance, in some EAS reactions on naphthalene, such as sulfonation, the site of substitution can be controlled by temperature. Low temperatures favor the kinetically controlled α-product, while higher temperatures allow for equilibration to the more sterically favored and thermodynamically stable β-product. almerja.com Similar principles may apply to the derivatization of this compound, where reaction conditions could potentially be optimized to favor a specific regioisomer.

Stereoselectivity: The parent molecule, this compound, is achiral. However, stereoselectivity becomes a consideration upon the introduction of chiral elements. Atropisomerism, a type of axial chirality resulting from restricted rotation around a single bond, is a key stereochemical feature of many 1,1'-biaryl compounds. For atropisomers to exist, rotation around the bond connecting the naphthalene and phenyl rings must be sufficiently hindered, which typically requires bulky substituents at the positions ortho to the bond (i.e., the C8 position of naphthalene and the C2'/C6' positions of the phenyl ring).

X-ray crystal structure analysis of the related compound 8-(4-methylphenyl)-1-naphthol reveals that the phenyl and naphthalene ring systems are oriented roughly perpendicular to each other. beilstein-journals.orgresearchgate.net This conformation minimizes steric strain and is a prerequisite for atropisomerism. The synthesis of derivatives with bulky groups at these key positions could lead to stable, separable atropisomers. The stereoselective synthesis of a single atropisomer would require an asymmetric catalytic method or the use of a chiral auxiliary. nih.gov Furthermore, if a prochiral functional group is introduced into the molecule, its subsequent reaction could proceed with diastereoselectivity or enantioselectivity, depending on the reaction conditions and reagents used.

Derivatization Methods for Analytical and Synthetic Purposes

Derivatization for Analytical Purposes: Chemical derivatization is a common strategy to enhance the detectability and separation of analytes in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov For a compound like this compound or its derivatives, which may lack a strong chromophore for UV detection or a readily ionizable group for mass spectrometry (MS), derivatization can be crucial.

Improving Detectability: A functionalized derivative of this compound (e.g., a hydroxyl or amino derivative) could be reacted with a labeling reagent. Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) or phenacyl bromide can be used to introduce a fluorescent or UV-active tag, significantly lowering the limit of detection. researchgate.netresearchgate.net

Enhancing Separation: For chiral analysis, derivatization of a functionalized analogue with a chiral derivatizing agent, such as Mosher's acid chloride or a chiral isocyanate, can convert a pair of enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com

Improving GC Performance: For GC analysis, polar functional groups (e.g., -OH, -COOH, -NH₂) on a derivative would typically be converted to more volatile and thermally stable silyl (B83357) ethers or esters to improve peak shape and prevent decomposition in the hot injector. nih.gov

Derivatization for Synthetic Purposes: Derivatization is the cornerstone of using this compound as a building block for more complex target molecules, often with specific biological or material properties. elaba.lt

Synthesis of Active Compounds: The core structure can be elaborated to produce molecules with potential pharmacological activity. For example, N-(4-methylphenyl)naphthalene-1-carboxamide has been synthesized and tested for its antimycobacterial properties. mdpi.com Other synthetic campaigns have focused on creating naphthalene-based piperazine (B1678402) and sulfonamide derivatives as potential therapeutic agents. derpharmachemica.comnih.gov

Building Blocks for Materials: Functionalized 1-arylnaphthalenes can serve as monomers or key intermediates in the synthesis of polymers and advanced materials, where the rigid and planar nature of the naphthalene core can impart desirable photophysical or thermal properties.

| Derivative Class | Synthetic Method | Purpose / Application | Reference(s) |

| N-Aryl Carboxamides | Amide coupling from a naphthoic acid and an aniline | Synthesis of potential antimycobacterial agents | mdpi.com |

| Naphthalene-based Piperazines | Multi-step synthesis involving epoxide opening | Synthesis of potential antibacterial agents | derpharmachemica.com |

| Naphthalene Sulfonamides | Reaction of an amino-naphthalene with a sulfonyl chloride | Synthesis of potential anticancer agents (tubulin inhibitors) | nih.gov |

| 8-Aryl-1-naphthols | Palladium-catalyzed C-C coupling | Probing non-covalent interactions, synthetic intermediates | beilstein-journals.orgresearchgate.net |

Advanced Materials Science Applications of 1 4 Methylphenyl Naphthalene and Its Derivatives

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Applications

Derivatives of 1-(4-methylphenyl)naphthalene are emerging as promising materials for organic light-emitting diodes (OLEDs), particularly as hosts for phosphorescent and fluorescent emitters. The non-planar structure of these molecules helps to prevent intermolecular aggregation and crystallization in thin films, which is crucial for maintaining high luminescence efficiency and device stability. mdpi.com

Naphthalene-based materials are well-suited for blue OLEDs due to their wide energy gap. mdpi.com For instance, anthracene (B1667546) derivatives incorporating naphthalene (B1677914) moieties have been synthesized to serve as host materials in blue OLEDs. One such material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), demonstrated excellent thermal stability and produced a true blue emission with a high external quantum efficiency (EQE). mdpi.com The introduction of asymmetric naphthalene groups enhances the amorphous properties of the material, leading to the formation of stable thin films. mdpi.com

In another study, copolymers based on 1,4-naphthalene were designed to tune the emitting color and performance of poly(9-vinyl carbazole) (PVK)-based OLEDs. mdpi.com By incorporating different comonomers, researchers could manipulate the structural geometry of the polymer, leading to improved thermal stability and blue emission. mdpi.com For example, a copolymer incorporating a triphenylamine-substituted fluorene (B118485) unit exhibited the best performance in a PVK-host-based OLED. mdpi.com

The performance of OLEDs using naphthalene-based materials is summarized in the table below:

| Host/Emitter Material | Dopant | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| 1,4-(Dinaphthalen-2-yl)-naphthalene (DNN) | None | 1120 | 1.40 | 3.83 | (0.152, 0.069) |

| DNN | PFVtPh | - | 5.24 | 3.82 | - |

| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) | 3Me-1Bu-TPPDA | - | - | - | (0.133, 0.141) |

| PNP(1,4)-PT (6 wt% in PVK) | - | ~600 | - | - | - |

| PNP(1,4)-TF (45 wt% in PVK) | - | 456 | 0.16 (at 6 wt%) | 0.25 (at 6 wt%) | - |

Table created using data from multiple research findings. mdpi.commdpi.comresearchgate.net

Furthermore, 1,8-naphthalimide (B145957) derivatives are recognized for their high chemical stability, significant Stokes shifts, and good fluorescence quantum yields, making them excellent candidates for electroluminescent materials in OLEDs. rsc.org These compounds can be chemically modified to fine-tune their photophysical properties for specific applications. rsc.org

Semiconductor Properties in Organic Electronic Devices

The performance of organic electronic devices is heavily dependent on the charge transport characteristics of the organic semiconductor materials used. beilstein-journals.org Naphthalene and its derivatives, including this compound, possess π-conjugated systems that facilitate charge transport, a fundamental property for semiconductors. sigmaaldrich.com

Research into naphthalene-based materials has demonstrated their potential as both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. For example, copolymers of naphthalenediimide and thiophene (B33073) have shown excellent electron and hole mobility, with one derivative exhibiting a balanced ambipolar charge transport of 0.03 cm²/Vs. researchgate.net The charge transport properties are influenced by factors such as crystallinity, the planarity of the polymer chain, and the packing of side chains. researchgate.net

The introduction of specific substituents to the naphthalene core can significantly impact the semiconductor properties. For instance, aryl substituents on an anthracene core, which shares structural similarities with naphthalene, have been shown to improve electron and hole injection capabilities and enhance air oxidation stability. rsc.org This modification can lead to high hole mobility, with values reaching up to 1.5 cm²/V⁻¹s⁻¹. rsc.org

The table below highlights the charge transport properties of some organic semiconductors, including naphthalene derivatives:

| Material | Mobility Type | Mobility (cm²/Vs) |

| Naphthalenediimide-thiophene copolymer (NDI-T4) | Ambipolar | 0.03 |

| Anthracene derivative with aryl substituents | Hole | 1.5 |

| Dicyanomethylene-functionalised violanthrone (B7798473) derivative (3b) | Hole | 1.07 x 10⁻² |

| Perylene diimide (PDI) derivatives | Electron | 0.1–2.1 |

Table compiled from various studies on organic semiconductors. beilstein-journals.orgresearchgate.netrsc.org

The development of solution-based processing techniques like solution shearing has further enabled the enhancement of carrier mobility in organic thin-film transistors (OTFTs) by inducing lattice strain and improving molecular packing. stanford.edu This is crucial for creating high-performance, flexible, and low-cost organic electronic devices. stanford.eduresearchgate.net

Polymer Chemistry and Polymer Precursor Applications

Naphthalene-based structures, including those related to this compound, are valuable monomers and building blocks in polymer chemistry. Their incorporation into polymer backbones can significantly enhance the thermal, mechanical, and optical properties of the resulting materials. polymer-korea.or.krrsc.orgntu.edu.tw

Naphthalene-containing polymers often exhibit high glass transition temperatures (Tg) and thermal stability due to the rigid and planar nature of the naphthalene moiety. rsc.orgntu.edu.tw For instance, copolyesters containing naphthalene units show improved thermal stability compared to their counterparts with only terephthalate (B1205515) units. polymer-korea.or.kr The Tg of these copolyesters can be controlled by varying the ratio of naphthalene units. polymer-korea.or.kr Similarly, poly(arylene ether ketone)s with naphthalene moieties in their structure have demonstrated high Tg values and are stable at elevated temperatures. researchgate.net

The introduction of naphthalene units can also impart other desirable properties. For example, naphthalene-containing epoxy resins have been investigated as phase-change materials for thermal energy storage due to the high crystallization enthalpy of naphthalene. mdpi.com In one study, a composite material containing 60% naphthalene within an epoxy matrix was able to store 42.6 J/g of thermal energy. mdpi.com

Furthermore, polymers derived from naphthalene, such as poly(1-vinylnaphthalene), have been utilized as efficient hole transporters and in studies of the optical Kerr effect. sigmaaldrich.com The polymerization of functionalized naphthalene derivatives, like 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile, can be initiated by light, making them suitable for applications in photopolymerization and 3D printing. rsc.org

The table below summarizes the thermal properties of various naphthalene-based polymers:

| Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) |

| Naphthalene-based Poly(arylene ether ketone)s | 214 - 270 | > 476 (in N₂) / > 478 (in air) |

| Naphthalene-free cross-linked epoxy polymer | 178.2 | - |

| Epoxy polymer with 20% naphthalene | 86.7 | - |

| Epoxy polymer with 60% naphthalene | 46.4 | - |

| Poly(1-vinylnaphthalene) | 145 | - |

| Naphthalene-based epoxy resin (symmetric) | 213 | - |

| Naphthalene-based epoxy resin (asymmetric) | 175 | - |

Data compiled from studies on naphthalene-based polymers. ntu.edu.twresearchgate.netmdpi.comsigmaaldrich.com

Nanomaterial Integration and Hybrid Systems

The integration of this compound and its derivatives with nanomaterials opens up possibilities for creating novel hybrid systems with tailored functionalities. These organic molecules can act as surface ligands, encapsulating agents, or active components in conjunction with various nanoparticles.

For example, naphthalene derivatives can be used to functionalize nanoparticles, creating nanocomposites with enhanced properties. Naphthalene–stilbene derivatives have been used as photosensitizers to initiate the photopolymerization of resins containing nanofillers like silver oxide (Ag₂O) and hydroxyapatite (B223615) (HA). rsc.org This allows for the fabrication of functional nanocomposites via 3D-VAT printing technology. rsc.org

In another approach, naphthalene-based compounds can be incorporated into porous nanomaterials. While direct examples with this compound are not prevalent, the principle is demonstrated by the use of similar aromatic molecules. For instance, naphthalene can be incorporated into an epoxy matrix to create a phase-change material where the polymer matrix encapsulates the naphthalene particles. mdpi.com

Furthermore, the semiconductor properties of naphthalene derivatives make them suitable for integration into hybrid electronic systems. For example, they can be used in conjunction with inorganic semiconductor nanoparticles to create hybrid photodetectors or solar cells. The organic component can act as a light-harvester or a charge transport layer, complementing the properties of the inorganic nanomaterial. Although specific studies on this compound in this context are limited, the broader class of naphthalene derivatives, such as naphthalenetetracarboxylic diimide dimers, are used in charge transport layers of photoconductor elements which can be part of such hybrid systems. google.com

The development of hybrid systems also extends to the use of catalysts for the synthesis of complex molecules. For instance, ZnS nanoparticles have been employed as a reusable heterogeneous catalyst for the synthesis of 1-substituted-1H-tetrazoles, a class of compounds that can include naphthalene moieties. researchgate.net

Mechanistic Biological Studies and Structure Activity Relationships Sar of 1 4 Methylphenyl Naphthalene

Molecular Interactions with Biological Macromolecules and Receptors

The interaction of small molecules with biological macromolecules is the foundational event for most pharmacological and toxicological outcomes. For 1-(4-methylphenyl)naphthalene and related structures, these interactions are being explored through computational and experimental methods to identify specific protein targets and understand the nature of the binding forces involved.

While direct molecular docking studies for this compound are not extensively reported in the reviewed literature, research on closely related derivatives provides significant insight into its potential protein-binding interactions. These studies often focus on derivatives where the 1-(p-tolyl)naphthalene scaffold is incorporated into a larger molecule to target specific enzymes or receptors implicated in cancer.

Molecular docking simulations for a naphthalene-sulphonamide derivative, compound 5c , predicted a strong binding affinity for the colchicine-binding site of tubulin, with an estimated binding energy of -9.6 kcal/mol. nih.gov This suggests that naphthalene-based compounds can interfere with microtubule dynamics. Similarly, another study on isoxazole-naphthalene derivatives found that the naphthyl group of a related compound, 5j , fits into a hydrophobic pocket of tubulin, forming interactions with multiple non-polar residues. arabjchem.org In a different context, derivatives of 1-(p-tolyl)-1H-1,2,3-triazole containing a naphthalene (B1677914) moiety have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase, indicating a potential mechanism for kinase inhibition. tandfonline.com

These findings collectively suggest that the this compound structure has the potential to bind to various protein targets, often within hydrophobic pockets. The specific interactions and affinities are heavily modulated by the other functional groups present in the molecule.

Table 1: Molecular Docking Studies of this compound Derivatives

| Compound Name/Class | Protein Target | Key Findings |

| Naphthalene-sulphonamide derivative (5c) | Tubulin (Colchicine-binding site) | Estimated binding energy of -9.6 kcal/mol, suggesting potent interaction. nih.gov |

| Isoxazole-naphthalene derivative (5j) | Tubulin | Naphthyl group occupies a hydrophobic pocket; phenyl group forms cation-π interactions. Estimated binding energy of -8.7 kcal/mol. arabjchem.org |

| Naphthalene-1,2,3-triazole derivatives | EGFR Kinase | Compounds dock into the ATP-binding site, indicating a mechanism for enzyme inhibition. tandfonline.com |

| 1,2,3,4-tetrahydronaphalene and phenylthiazole derivatives | Serotonin (B10506) Transporter (SERT) homologue (LeuT) | Docking studies used to explore interactions with the transporter protein. asianpubs.org |

The naphthalene moiety is a core component of many molecules that modulate enzyme activity. Research into related compounds indicates that derivatives of this compound could participate in enzymatic inhibition or activation.

One area of investigation is the inhibition of monoamine transporters. Analogs of pyrovalerone, a known monoamine uptake inhibitor, have been synthesized where the phenyl group is replaced by other aromatic systems. nih.gov The 1-naphthyl analog, in particular, was identified as a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), while having little effect on the serotonin transporter (SERT). nih.gov This demonstrates that the naphthalene ring system can confer potent inhibitory activity at these targets.

Conversely, the metabolism of naphthalene itself is a key enzymatic activation pathway leading to toxicity. Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP1B1, are responsible for oxidizing the naphthalene ring to form reactive intermediates like naphthalene-1,2-oxide. researchgate.netnih.govresearchgate.net This epoxide can then be converted into naphthoquinones, which are known to be cytotoxic. nih.govresearchgate.net The presence of an alkyl substituent on the naphthalene ring system can significantly alter these metabolic pathways. Studies on alkylated naphthalenes have shown that methyl groups can shift the primary site of metabolism from the aromatic ring to the alkyl side chain, which is generally considered a detoxification pathway as it avoids the formation of reactive epoxides. researchgate.net

Table 2: Enzymatic Inhibition by Naphthalene Derivatives

| Compound/Class | Enzyme/Transporter | Activity |

| 1-Naphthyl-2-pyrrolidin-1-yl-pentan-1-one | Dopamine Transporter (DAT) | Potent inhibitor nih.gov |

| 1-Naphthyl-2-pyrrolidin-1-yl-pentan-1-one | Norepinephrine Transporter (NET) | Potent inhibitor nih.gov |

| 4-[(4-methylphenyl)amino]naphthalene-1,2-dione | Human Carboxylesterases (hCE1, hiCE) | Inactive nih.gov |

Ligand-Protein Binding Mechanisms (e.g., Molecular Docking Studies)

Cellular Pathway Modulation at a Mechanistic Level

The interactions of this compound derivatives at the molecular level translate into the modulation of complex cellular signaling pathways. Based on the enzymatic targets identified, two primary pathways are of interest: cell cycle regulation and apoptosis, and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Compounds that inhibit tubulin polymerization, like the naphthalene-sulphonamide derivatives, disrupt the formation of the mitotic spindle, a critical structure for cell division. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cells from completing mitosis. nih.gov Prolonged arrest at this checkpoint often triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov

Activation of the AhR pathway represents another significant mechanism. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs). mdpi.commdpi.com This complex then drives the transcription of a battery of target genes, including metabolic enzymes like CYP1A1 and CYP1B1, and cell cycle regulators. mdpi.com AhR activation can have diverse outcomes depending on the cell type and the specific ligand; in some cancer cells, it can lead to cell cycle arrest and apoptosis, while in others, it can promote proliferation. unl.ptmedchemexpress.com For instance, treatment of human umbilical vein endothelial cells (HUVECs) with a potent AhR agonist was shown to suppress cell proliferation by increasing the protein levels of tumor suppressors like p53 and p21. nih.gov

Aryl Hydrocarbon Receptor (AhR) Agonistic Activity Investigations

There is compelling evidence to suggest that this compound may function as a ligand for the Aryl Hydrocarbon Receptor (AhR). While naphthalene itself is generally considered not to be an AhR activator, various substituted naphthalenes, including polychlorinated naphthalenes (PCNs) and certain hydroxylated derivatives, are known AhR modulators. mdpi.com

Virtual screening studies have identified other alkylated naphthalenes, such as bis(isopropyl)naphthalene, as having a high structural similarity to known AhR binders. Furthermore, a closely related precursor, Naphthalene, 1-[2-(4-methylphenyl)ethenyl] , is used in the synthesis of 3-Methyl Chrysene, a compound noted for its AhR agonist activity. lookchem.com The AhR is a ligand-activated transcription factor that plays a central role in sensing and metabolizing foreign chemicals. mdpi.com The canonical AhR signaling pathway involves ligand binding to the cytosolic AhR-chaperone complex, leading to the release of chaperones and translocation of the AhR into the nucleus. mdpi.com In the nucleus, it forms a heterodimer with ARNT, which then binds to XREs in the promoter regions of target genes, initiating their transcription. mdpi.commdpi.com The primary target genes include those encoding for Phase I metabolic enzymes like CYP1A1 and CYP1B1. mdpi.com Therefore, the induction of these enzymes is a hallmark of AhR activation. Given the structural features of this compound, it is plausible that it could act as an AhR agonist, thereby inducing metabolic enzymes and potentially mediating other cellular responses associated with this pathway.

Mechanistic Toxicology Studies at the Cellular or Sub-Cellular Level

The toxicology of naphthalene and its derivatives is intrinsically linked to their metabolic activation by cytochrome P450 enzymes into reactive metabolites. cdc.gov Computational and experimental studies on naphthalene have detailed this process, which serves as a model for understanding the potential toxicity of this compound. researchgate.netnih.gov

The primary mechanism involves the P450-mediated epoxidation of one of the aromatic rings to form naphthalene-1,2-oxide. nih.gov This epoxide is a reactive electrophile that can bind to cellular macromolecules. More importantly, it can be further metabolized to 1,2-dihydrodiol and then oxidized to 1,2-naphthoquinone. nih.gov Naphthoquinones are highly reactive species that can cause cellular damage through two main mechanisms: redox cycling and the arylation of nucleophiles. Redox cycling generates reactive oxygen species (ROS), leading to oxidative stress, while arylation involves the covalent binding of the quinone to cellular proteins and DNA, disrupting their function and potentially leading to mutations. ijfmr.com

However, the presence of the 4-methylphenyl substituent is expected to influence this toxicological profile. Studies on other alkylated PAHs show that an alkyl side chain can provide an alternative site for metabolism. researchgate.net Oxidation of the methyl group on the phenyl ring or the naphthalene ring itself could represent a detoxification pathway, diverting metabolism away from the formation of toxic epoxides on the naphthalene core. Comparative toxicology studies have shown that 1-methylnaphthalene (B46632) is less toxic to the lung than naphthalene, whereas 2-methylnaphthalene (B46627) has a similar level of toxicity, indicating that the position of the methyl group is critical. ucanr.edu This suggests that the metabolic fate and resulting cellular toxicity of this compound are complex, depending on the balance between toxifying ring oxidation and potentially detoxifying side-chain oxidation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Sustainability

While classical cross-coupling reactions provide reliable access to 1-(4-methylphenyl)naphthalene, future research will increasingly prioritize sustainability. This involves developing methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key research avenues include:

Catalysis with Earth-Abundant Metals: A shift from precious metal catalysts like palladium to more abundant and less toxic metals such as iron, copper, and nickel is a critical goal. huarenscience.com Research into nickel-catalyzed Suzuki-Miyaura reactions for forming biaryl compounds has already shown promise, and exploring these systems specifically for the synthesis of this compound could lead to more cost-effective and sustainable processes. nih.gov

C-H Activation/Annulation Strategies: Direct C-H activation represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. anr.frrsc.org Future work could focus on developing regioselective rhodium- or palladium-catalyzed C-H arylation of naphthalene (B1677914) with toluene (B28343) or its derivatives. hbni.ac.in Another approach involves the annulation of internal alkynes, which could be adapted for a modular synthesis of the target compound. thieme-connect.com

Green Reaction Media: The use of supercritical fluids, such as supercritical hexane, or simply water, as reaction media is a promising green alternative to conventional organic solvents. rsc.orgmdpi.com Hydrothermal synthesis, for instance, has been successfully applied to create naphthalene bisimides and could be investigated for biaryl synthesis. rsc.org Similarly, employing recyclable catalysts like zeolites in Friedel-Crafts type reactions presents another sustainable route. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Context |

|---|---|---|---|

| Earth-Abundant Metal Catalysis | Utilizes catalysts based on Fe, Cu, Ni instead of Pd, Rh, Au. | Reduced cost, lower toxicity, increased sustainability. | Nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) salts. lookchem.com |

| Direct C-H Arylation | Forms C-C bond directly from a C-H bond, avoiding pre-functionalization. | High atom economy, reduced synthetic steps, less waste. | Regioselective functionalization of 1-carbonylnaphthalenes. anr.fr |

| Hydrothermal Synthesis | Uses water at high temperature and pressure as the reaction medium. | Eliminates organic solvents, products can precipitate from water. | Green synthesis of naphthalene bisimides in water. rsc.org |

| Zeolite-Based Catalysis | Employs reusable, solid-acid catalysts for cyclization/alkylation. | Catalyst recyclability, potentially milder reaction conditions. | Green approach to 1-phenylnaphthalene (B165152) lignan (B3055560) synthesis. researchgate.net |

Exploration of Uncharted Reactivity Profiles

The reactivity of this compound is largely unexplored. Its unique electronic and steric environment—a combination of the electron-rich naphthalene system, the tolyl group, and the sterically hindered peri-position—suggests a rich and untapped reaction chemistry.

Future research should focus on:

Regioselective Functionalization: Investigating the selective functionalization of either the naphthalene or the tolyl ring. The directing effects of the existing aryl substituent could be harnessed to install new functional groups (e.g., nitro, halogen, amino) at specific positions, leading to a library of novel derivatives.

Peri-Position C-H Activation: The C-H bond at the 8-position (peri-position) of the naphthalene core is sterically hindered but offers a unique vector for creating complex, rigid polycyclic structures. Developing catalytic systems capable of overcoming this steric barrier for arylation, borylation, or other transformations would be a significant advance. anr.frresearchgate.net

Dearomatization Reactions: Exploring the partial or complete reduction (hydrogenation) of either aromatic ring could yield novel, partially saturated scaffolds like tetralin or dihydronaphthalene derivatives. These non-planar structures are of interest in medicinal chemistry and materials science. The synthesis of related tetralones serves as a precedent for such transformations. vulcanchem.com

Oxidative Coupling and Polymerization: Subjecting this compound to oxidative conditions could lead to intramolecular cyclization, forming fluoranthene-type structures, or intermolecular coupling to generate novel oligomers and polymers with extended π-conjugation.

Integration into Advanced Functional Materials

The rigid, π-conjugated structure of this compound makes it an attractive building block for advanced functional materials. The tolyl group can be used to fine-tune solid-state packing and solubility without drastically altering the core electronic properties of the naphthalene chromophore.

Emerging applications to be investigated include:

Organic Electronics: Arylnaphthalenes are scaffolds for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net this compound and its derivatives could be explored as host materials, charge-transport layers, or emissive components. The methyl group can influence morphology and prevent crystallization in thin films.

Fluorescent Probes and Sensors: The naphthalene core is inherently fluorescent. By attaching specific functional groups to the this compound scaffold, it could be developed into a chemosensor. For example, functionalization could create a binding site for specific anions or cations, where the binding event is signaled by a change in fluorescence intensity or wavelength, a principle demonstrated with dansyl-based probes. iucr.org

High-Performance Polymers: Incorporating the bulky and rigid this compound unit into polymer backbones (e.g., polyesters, polyimides, or polyarylethers) could enhance their thermal stability, mechanical strength, and gas separation properties. Its use as a monomer in polymerization reactions is a key area for exploration.

Deeper Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental research. researchgate.netresearchgate.net Applying these methods to this compound can accelerate discovery and provide fundamental insights that are difficult to obtain experimentally.

Future computational studies should target:

Conformational Analysis: Precisely determining the dihedral angle between the naphthalene and phenyl rings and the rotational energy barrier. This angle is critical as it governs the extent of π-conjugation between the two rings, which directly impacts the electronic and optical properties. researchgate.netbeilstein-journals.org

Electronic Structure and Optical Properties: Calculating the HOMO-LUMO energy gap, ionization potential, and electron affinity to predict its suitability for organic electronic applications. iucr.orgsmolecule.com Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption and fluorescence spectra, aiding in the design of new dyes and sensors.

Reactivity Prediction: Modeling reaction pathways for potential functionalization reactions. This can help predict the most likely sites for electrophilic or nucleophilic attack and estimate activation energies, thereby identifying the most promising reaction conditions to try in the lab. researchgate.net

Intermolecular Interactions: Simulating the π-π stacking and other non-covalent interactions in the solid state. researchgate.net This is crucial for understanding crystal packing and predicting the charge transport properties of materials derived from this compound.

| Computational Method | Target Property/Application | Predicted Insights | Experimental Relevance |

|---|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry and electronics | Dihedral angle, rotational barrier, HOMO-LUMO gap. iucr.org | Guides synthesis for electronic materials, predicts stability. |

| Time-Dependent DFT (TD-DFT) | Excited states and optical properties | UV-Vis absorption, fluorescence spectra. | Design of fluorescent probes and materials for OLEDs. |

| Transition State Theory | Reaction mechanisms and regioselectivity | Activation energy barriers, product ratios. researchgate.net | Optimizes synthetic routes, predicts side products. |

| Molecular Dynamics (MD) | Bulk properties and intermolecular forces | Solid-state packing, polymer conformation. | Predicts material morphology and charge mobility. |

Targeted Mechanistic Studies in Interdisciplinary Research Contexts